molecular formula C8H7ClN2O2 B8597209 4-Chloro-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine

4-Chloro-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No. B8597209
M. Wt: 198.60 g/mol
InChI Key: HBDOSWBGMPHGBZ-UHFFFAOYSA-N
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Patent
US09278950B2

Procedure details

A solution of 3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-ol (1.424 g, 7.904 mmol) in phosphoryl chloride (11.0 mL, 118 mmol) was heated at 110° C. in a sealed flask under nitrogen for 2 h. The mixture was cooled to room temperature, and concentrated under reduced pressure. The residue was carefully quenched with ice, and neutralized with 50% aq. NaOH to pH 7. The resulting mixture was extracted three times with EtOAc, dried, filtered and concentrated under reduced pressure to give the sub-title compound as a brown solid (0.82 g, 52%). LCMS calc. for C8H8N2O2(M+H)+: m/z=199.3. Found: 199.2.
Quantity
1.424 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5](O)=[C:6]2[CH2:12][CH2:11][CH2:10][C:7]2=[N:8][CH:9]=1)([O-:3])=[O:2].P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:9][N:8]=[C:7]2[CH2:10][CH2:11][CH2:12][C:6]=12

Inputs

Step One
Name
Quantity
1.424 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C2C(=NC1)CCC2)O
Name
Quantity
11 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was carefully quenched with ice
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted three times with EtOAc
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1[N+](=O)[O-])CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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